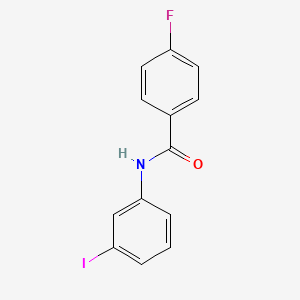

4-fluoro-N-(3-iodophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(3-iodophenyl)benzamide is a useful research compound. Its molecular formula is C13H9FINO and its molecular weight is 341.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Anticancer Activity:

4-Fluoro-N-(3-iodophenyl)benzamide has been investigated for its potential as an anticancer agent. The presence of the iodine atom enhances its interaction with biological targets, particularly in inhibiting enzymes involved in cancer progression. For instance, related compounds have shown efficacy against breast cancer by targeting poly-ADP-ribose polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Anti-inflammatory Properties:

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role. The compound's structure allows it to interact with specific receptors that mediate inflammatory responses, suggesting potential therapeutic applications .

Chemical Synthesis Applications

Building Block in Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including substitution reactions that can yield more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.

Catalytic Reactions:

The compound has been utilized in catalytic reactions, such as carbene-catalyzed annulations, which enable the synthesis of diverse heterocycles. These reactions are significant for creating complex organic structures that are challenging to synthesize using traditional methods .

Data Summary Table

Case Studies

Case Study 1: Anticancer Research

In a study exploring the anticancer properties of halogenated benzamides, researchers found that this compound inhibited tumor growth in vitro by disrupting DNA repair pathways. The compound's ability to target PARP led to increased apoptosis in cancer cells, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Synthesis and Characterization

A recent publication detailed the synthesis of this compound through a multi-step reaction involving iodo-substitution and subsequent amide formation. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound, demonstrating its utility as a precursor for further chemical modifications .

Propiedades

Fórmula molecular |

C13H9FINO |

|---|---|

Peso molecular |

341.12 g/mol |

Nombre IUPAC |

4-fluoro-N-(3-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9FINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) |

Clave InChI |

CDOQPEGCRPUOQA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F |

SMILES canónico |

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.